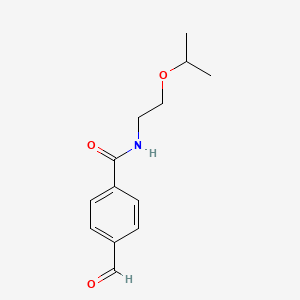
4-Formyl-N-(2-isopropoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-N-(2-isopropoxyethyl)benzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is primarily used as a linker for antibody-drug conjugation (ADC), which is a targeted cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-isopropoxyethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-isopropoxyethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Formyl-N-(2-isopropoxyethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Formyl-N-(2-isopropoxyethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)-N-(2-isopropoxyethyl)benzamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
科学的研究の応用
4-Formyl-N-(2-isopropoxyethyl)benzamide is widely used in scientific research, particularly in the field of targeted cancer therapy. Its primary application is as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. This compound is also used in the development of novel therapeutic agents and in the study of drug delivery systems.
作用機序
As a linker in ADCs, 4-Formyl-N-(2-isopropoxyethyl)benzamide plays a crucial role in connecting the antibody to the cytotoxic drug. The mechanism involves the formation of a stable covalent bond between the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity.
類似化合物との比較
Similar Compounds
- 4-Formyl-N-(2-methoxyethyl)benzamide
- 4-Formyl-N-(2-ethoxyethyl)benzamide
- 4-Formyl-N-(2-propoxyethyl)benzamide
Uniqueness
4-Formyl-N-(2-isopropoxyethyl)benzamide is unique due to its specific isopropoxyethyl group, which provides distinct steric and electronic properties. These properties can influence the stability and reactivity of the compound, making it particularly suitable for use as a linker in ADCs.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
4-formyl-N-(2-propan-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-10(2)17-8-7-14-13(16)12-5-3-11(9-15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,14,16) |
InChIキー |
NBIHWEMAJNWGIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCNC(=O)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


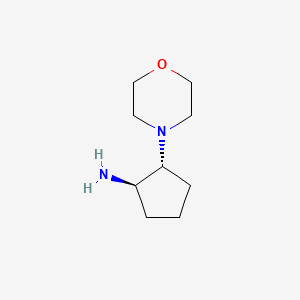
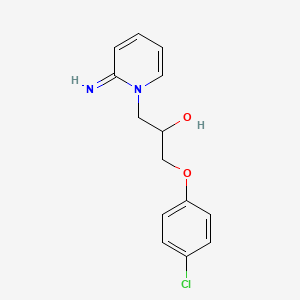


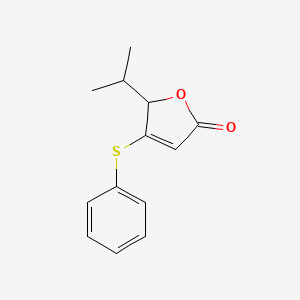
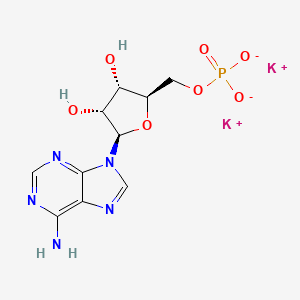
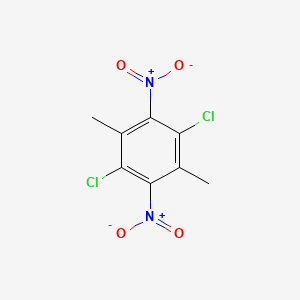
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
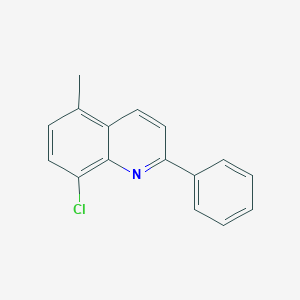
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

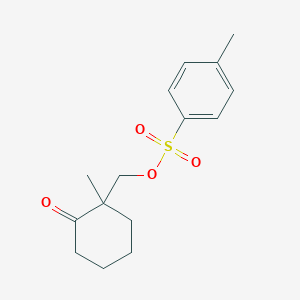
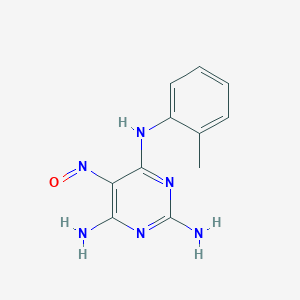
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
